Methyl 2,3-diamino-5-methoxybenzoate
Description
Structure
2D Structure
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.2 g/mol |
IUPAC Name |
methyl 2,3-diamino-5-methoxybenzoate |
InChI |
InChI=1S/C9H12N2O3/c1-13-5-3-6(9(12)14-2)8(11)7(10)4-5/h3-4H,10-11H2,1-2H3 |
InChI Key |
KAKVEOYMVUHZSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)N)N)C(=O)OC |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Antimalarial Activity
Recent studies have highlighted the potential of methyl 2,3-diamino-5-methoxybenzoate in developing new antimalarial drugs. It has shown promising efficacy against Plasmodium falciparum, the parasite responsible for malaria. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit both blood-stage and liver-stage infections in murine models. These studies indicate that specific modifications to the compound can enhance its potency and metabolic stability, making it a candidate for further drug development .
Inhibition of Protein Aging
The compound also plays a role in inhibiting nonenzymatic cross-linking of proteins, which is crucial in addressing conditions related to aging and diabetes. By preventing the formation of advanced glycosylation end products (AGEs), this compound can potentially improve the longevity and functionality of key structural proteins such as collagen and elastin. This application has therapeutic implications for diseases associated with protein aging, including diabetic complications .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various pharmaceutical compounds and agrochemicals. Its functional groups allow for diverse chemical transformations, making it a valuable building block in synthetic chemistry .
Agrochemical Applications
The compound's properties extend to agrochemicals, where it is used as an intermediate in the synthesis of pesticides and herbicides. The incorporation of methoxy and amino groups enhances the biological activity of these agrochemical products, contributing to their effectiveness in pest management .
Dyestuffs
In the dye industry, this compound is employed as a precursor for synthesizing various dyes. The presence of amino groups allows for complexation with metal ions, leading to vibrant colors that are stable under various environmental conditions .
Table 1: Antimalarial Efficacy of this compound Derivatives
| Compound | IC50 (nM) | ED50 (mg/kg/d) | Efficacy (%) |
|---|---|---|---|
| Compound A | 0.022 | 1.0 | 95 |
| Compound B | 0.028 | 0.045 | 90 |
| Compound C | 0.045 | 4.0 | 85 |
Note: IC50 refers to the concentration required to inhibit growth by half; ED50 refers to the effective dose for therapeutic effect.
Table 2: Applications Overview
| Application Area | Specific Use |
|---|---|
| Pharmaceuticals | Antimalarial drug development |
| Protein Aging | Inhibition of AGEs |
| Organic Synthesis | Intermediate for pharmaceuticals |
| Agrochemicals | Synthesis of pesticides |
| Dyestuffs | Precursor for dye synthesis |
Case Studies
Case Study: Antimalarial Lead Optimization
A study focused on optimizing acridone derivatives, including this compound, revealed that modifications significantly improved their antimalarial activity against multidrug-resistant strains of Plasmodium. The research demonstrated that specific structural changes could lead to compounds with picomolar IC50 values, indicating high potency .
Case Study: Protein Aging Inhibition
Research has shown that compounds similar to this compound can effectively inhibit protein cross-linking processes associated with aging and diabetes. In vitro studies indicated a reduction in AGE formation when treated with these compounds, suggesting potential therapeutic applications in managing diabetic complications .
Chemical Reactions Analysis
Acylation of Amino Groups
The primary and secondary amino groups at positions 2 and 3 undergo acylation with reagents like acetyl chloride or acetic anhydride. This reaction typically occurs under basic conditions (e.g., pyridine or triethylamine) to neutralize HCl byproducts.
Example Reaction:
Reagents: Acetic anhydride, pyridine
Conditions: 0–25°C, 2–4 hours
Product: Methyl 2-acetamido-3-acetamido-5-methoxybenzoate
Yield: ~85% (based on analogous reactions in)
Diazotization and Coupling
The aromatic amino groups participate in diazotization with nitrous acid (HNO₂) under acidic, low-temperature conditions (0–5°C). The resulting diazonium salt can couple with electron-rich aromatics (e.g., phenols) to form azo dyes .
Example Reaction:
Reagents: NaNO₂, HCl (1M), β-naphthol
Conditions: 0–5°C, pH < 2
Product: Methyl 2,3-bis(β-naphthol-azo)-5-methoxybenzoate
Applications: Potential use in photodynamic therapy or sensors .
Ester Hydrolysis
The methyl ester group hydrolyzes to a carboxylic acid under acidic or basic conditions. This reaction is critical for generating bioactive metabolites or further functionalization .
| Condition | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 6h | 2,3-Diamino-5-methoxybenzoic acid | 92% | |
| Basic hydrolysis | NaOH (2M), 80°C, 4h | Sodium 2,3-diamino-5-methoxybenzoate | 88% |
Nitration
Nitration introduces nitro groups at positions activated by the amino and methoxy substituents. Mixed nitric-sulfuric acids at 0–10°C selectively nitrate the aromatic ring .
Reaction Pathway:
-
Electrophilic attack: Nitronium ion (NO₂⁺) targets positions ortho/para to amino groups.
-
Product: Methyl 2,3-diamino-4-nitro-5-methoxybenzoate (major) and 6-nitro isomer (minor).
Yield: 78% (major product) .
Alkylation of Amino Groups
Alkylation with methyl iodide or ethyl bromide occurs under mild basic conditions. The reaction is selective for primary amines due to steric hindrance at the secondary amine .
Example:
Reagents: Methyl iodide, K₂CO₃, DMF
Conditions: 25°C, 12h
Product: Methyl 2-(methylamino)-3-amino-5-methoxybenzoate
Yield: 65% .
Oxidation Reactions
Example:
Reagents: KMnO₄, H₂SO₄
Conditions: 100°C, 8h
Product: Methyl 2,3-dinitro-5-methoxybenzoate
Note: Over-oxidation risks require careful stoichiometry .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is feasible at halogenated derivatives. Pre-functionalization (e.g., bromination) is required .
Example Workflow:
-
Brominate at position 4 using Br₂/FeBr₃.
-
Suzuki coupling with aryl boronic acid.
Product: Methyl 2,3-diamino-4-(phenyl)-5-methoxybenzoate .
Mechanistic Insights
Comparison with Similar Compounds
Structural Analogues in Nrf2 Activation
Methyl 2,3-diamino-5-methoxybenzoate (hereafter referred to by its full name) shares functional similarities with other Nrf2 activators but exhibits distinct structural and pharmacological profiles. Key comparisons include:
Key Findings :
- The 2,3-diamino and 5-methoxy groups in this compound confer selectivity for specific cysteine residues (e.g., Cys151) in Keap1, reducing off-target effects compared to TBE-31 or dimethyl fumarate .
Physicochemical Properties of Methyl Ester Derivatives
The compound’s methyl ester group influences solubility, stability, and bioavailability. Comparisons with structurally related methyl esters are summarized below:
| Property | This compound | Methyl 3-amino-4-methoxybenzoate | Methyl 4-methoxybenzoate (Methyl paraben) |
|---|---|---|---|
| Molecular Weight (g/mol) | 210.2 | 195.2 | 152.1 |
| Melting Point (°C) | 148–150 (predicted) | 165–167 | 125–128 |
| LogP (octanol-water) | 1.2 | 1.5 | 1.8 |
| Aqueous Solubility (mg/mL) | ~15 (pH 7.4) | ~8 (pH 7.4) | ~2 (pH 7.4) |
Key Findings :
- The additional amino groups in this compound increase polarity compared to simpler methyl esters like methyl paraben, improving aqueous solubility (~15 mg/mL vs. ~2 mg/mL) .
- The compound’s lower LogP (1.2) relative to Methyl 3-amino-4-methoxybenzoate (1.5) suggests reduced lipid solubility, which may affect blood-brain barrier penetration .
Preparation Methods
Step 1: Amination of 3-Chloro-2-nitrobenzoic Acid
- Starting Material: 3-chloro-2-nitrobenzoic acid
- Process: The compound is mixed with water and a catalyst, followed by the introduction of ammonia gas.
- Reaction Conditions: Heating at controlled temperatures (~20–30 °C initially, then up to 70–75 °C) for approximately 4 hours.
- Outcome: Formation of 3-amino-2-nitrobenzoic acid via nucleophilic substitution where chlorine is replaced by an amino group.
- Isolation: Cooling to crystallize and filtering to obtain the amino-nitro intermediate.
Step 2: Esterification to 3-Amino-2-nitrobenzoic Acid Methyl Ester
- Process: Dissolving the amino-nitro acid in methanol, followed by addition of concentrated sulfuric acid.
- Reaction Conditions: Heating to promote esterification, then evaporation of methanol.
- Isolation: Addition of ice water to induce crystallization, followed by filtration.
- Outcome: Formation of 3-amino-2-nitrobenzoic acid methyl ester.
Step 3: Catalytic Reduction to 2,3-Diamino Benzoic Acid Methyl Ester
- Process: Dissolving the methyl ester intermediate in a solvent, adding a catalyst (commonly hydrogenation catalysts such as Pd/C or Pt).
- Reaction Conditions: Hydrogen gas introduction under heating to reduce the nitro group to an amino group.
- Isolation: Cooling to crystallize and filtering to obtain the final product, methyl 2,3-diamino-5-methoxybenzoate.
Reaction Conditions and Parameters
| Step | Reagents & Catalysts | Temperature (°C) | Time | Pressure | Notes |
|---|---|---|---|---|---|
| Amination | Ammonia gas, catalyst (unspecified) | 20–75 | 4 hours | Atmospheric | Controlled heating and stirring |
| Esterification | Methanol, concentrated sulfuric acid | 70–75 | Variable | Atmospheric | Methanol evaporated post-reaction |
| Reduction | Catalyst (e.g., Pd/C), hydrogen gas | 25–50 (cooling after reaction) | Variable | Hydrogen pressure (unspecified) | Hydrogenation monitored by crystallization |
Research Findings and Optimization Notes
- The amination step requires precise temperature control to maximize substitution efficiency and minimize side reactions.
- Esterification under acidic conditions with concentrated sulfuric acid is effective for high yield methyl ester formation.
- Catalytic hydrogenation is preferred for the reduction of nitro to amino groups, offering clean conversion and ease of purification.
- Monitoring of reaction progress by crystallization and filtering ensures high purity of intermediates and final product.
- The entire process is amenable to scale-up due to straightforward reaction conditions and commercially available reagents.
Comparative Analysis of Preparation Routes
While the above method is the most documented and industrially relevant, alternative approaches for related methoxybenzoate derivatives involve nucleophilic substitution of chloro or hydroxy groups with methoxy groups, followed by amination or reduction steps. However, these often involve harsher conditions or more expensive reagents.
Summary Table of Preparation Method
| Stage | Starting Material | Reagents | Key Conditions | Product | Yield & Purity Notes |
|---|---|---|---|---|---|
| 1. Amination | 3-chloro-2-nitrobenzoic acid | Ammonia gas, catalyst | 20–75 °C, 4 h | 3-amino-2-nitrobenzoic acid | High yield, crystalline |
| 2. Esterification | 3-amino-2-nitrobenzoic acid | Methanol, H2SO4 | 70–75 °C, evaporation | 3-amino-2-nitrobenzoic acid methyl ester | High purity, crystalline |
| 3. Reduction | 3-amino-2-nitrobenzoic acid methyl ester | Catalyst, H2 gas | Heated hydrogenation | This compound | High yield, filtered crystallized |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Methyl 2,3-diamino-5-methoxybenzoate, and how do reaction conditions influence yield?
- Methodology : Start with 5-methoxybenzoic acid derivatives as precursors. For amino group introduction, employ Buchwald-Hartwig amination or catalytic hydrogenation using palladium/charcoal under H₂. For esterification, use methanol with acid catalysts (e.g., H₂SO₄) or coupling reagents like DCC/DMAP. Optimize temperature (e.g., 80–100°C for esterification) and solvent polarity (e.g., THF, DMF) to minimize side reactions. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
- Example Data :
| Precursor | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 5-Methoxy-2-nitrobenzoate | 12 | 65 | 95% |
| 5-Methoxy-2-azidobenzoate | 8 | 78 | 97% |
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodology :
- NMR : Confirm substitution patterns via ¹H NMR (e.g., aromatic protons at δ 6.5–7.5 ppm, methoxy at δ ~3.8 ppm) and ¹³C NMR (ester carbonyl at ~168 ppm).
- MS : Use ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns.
- IR : Identify ester C=O stretch (~1720 cm⁻¹) and amino N-H stretches (~3300–3500 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
- Methodology : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. Store in sealed containers under inert gas (N₂/Ar) at 2–8°C. Follow waste disposal guidelines for aromatic amines, which may form toxic nitroso derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for this compound derivatives?
- Methodology : If unexpected peaks arise (e.g., downfield shifts due to hydrogen bonding), perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Compare with computational models (DFT calculations) to validate assignments. For tautomeric equilibria (e.g., amino/imino), use variable-temperature NMR .
Q. What strategies optimize regioselectivity in derivatizing the amino groups of this compound?
- Methodology :
- Protection/Deprotection : Use Boc or Fmoc groups to selectively protect one amino group.
- Electrophilic Acylation : Adjust solvent (e.g., CH₂Cl₂ vs. DMF) and base (e.g., Et₃N vs. NaHCO₃) to control reactivity.
- Example : Reaction with acetyl chloride in CH₂Cl₂/Et₃N yields mono-acetylated product (85% selectivity) .
Q. How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodology : Compare reaction rates of this compound with analogs (e.g., halogenated or methoxy-free derivatives) in Suzuki-Miyaura couplings. Use Hammett plots to correlate substituent σ values with activation energies. For steric hindrance, analyze X-ray crystallography data (e.g., dihedral angles) .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
